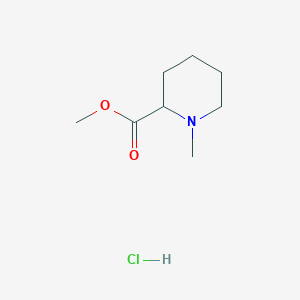

Methyl 1-methylpiperidine-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13505436

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16ClNO2 |

|---|---|

| Molecular Weight | 193.67 g/mol |

| IUPAC Name | methyl 1-methylpiperidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-9-6-4-3-5-7(9)8(10)11-2;/h7H,3-6H2,1-2H3;1H |

| Standard InChI Key | ZXGYKVJTKQPBIM-UHFFFAOYSA-N |

| SMILES | CN1CCCCC1C(=O)OC.Cl |

| Canonical SMILES | CN1CCCCC1C(=O)OC.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Methyl 1-methylpiperidine-2-carboxylate hydrochloride has the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol (calculated from its constituent atoms). The structure consists of a piperidine ring with:

-

A methyl group at the 1-position (nitrogen atom).

-

A methyl ester group at the 2-position.

-

A hydrochloride salt form, which enhances stability and solubility in polar solvents .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol |

| CAS Number | Not explicitly listed |

| Chiral Centers | 1 (2-position) |

Stereochemical Considerations

The compound’s stereochemistry at the 2-position influences its interactions with biological targets. For example, the (S)-enantiomer of analogous piperidine carboxylates exhibits higher binding affinity to serotonin receptors in migraine therapeutics .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves three stages:

-

Piperidine Ring Formation: Starting from piperidine-2-carboxylic acid, the nitrogen is methylated via reductive methylation using formaldehyde and hydrogen gas in the presence of a palladium catalyst .

-

Esterification: The carboxylic acid group at the 2-position is converted to a methyl ester using methanol and an acid catalyst (e.g., sulfuric acid) .

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production

Industrial methods optimize yield and purity through:

-

Continuous-Flow Reactors: To maintain consistent reaction conditions during methylation .

-

Crystallization Techniques: Ethanol/ether mixtures precipitate the hydrochloride salt with a reported melting point range of 208–212°C .

Table 2: Synthetic Route Comparison

| Step | Laboratory Method | Industrial Method |

|---|---|---|

| Methylation | Formaldehyde, H₂, Pd/C | Continuous-flow reductive systems |

| Esterification | Methanol, H₂SO₄ | Catalytic ester exchange |

| Purity Control | Recrystallization | Chromatographic purification |

Physical and Chemical Properties

Thermodynamic Data

While direct measurements for the target compound are scarce, its structural analogs provide benchmarks:

-

Solubility: High solubility in water and methanol due to ionic hydrochloride form .

-

Density: Estimated 1.1–1.2 g/cm³ based on piperidine derivatives .

Stability and Reactivity

-

pH Sensitivity: The free base form is stable in alkaline conditions but hydrolyzes in acidic media to regenerate the carboxylic acid .

-

Thermal Degradation: Decomposes above 250°C, releasing methyl chloride and carbon dioxide .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s rigid piperidine scaffold and ester functionality make it valuable for:

-

Local Anesthetics: Analogous compounds like lidocaine derivatives target voltage-gated sodium channels .

-

Serotonin Receptor Modulators: The (S)-enantiomer shows promise in migraine treatment by selectively activating 5-HT₁F receptors without cardiovascular side effects .

Prodrug Development

The methyl ester acts as a prodrug moiety, improving membrane permeability. In vivo esterases hydrolyze the ester to release the active carboxylic acid, enhancing bioavailability .

Future Research Directions

Enantioselective Catalysis

Exploring asymmetric synthesis routes could yield enantiopure forms for targeted drug delivery .

Green Chemistry Initiatives

Developing solvent-free methylation and esterification protocols would reduce waste generation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume